2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol
Description
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol is a chlorinated ethanol derivative featuring a substituted phenyl ring with methoxy (-OCH₃) and methyl (-CH₃) groups at the 5- and 2-positions, respectively. Substituents like methoxy and methyl groups influence solubility, stability, and biological activity .
Properties
Molecular Formula |
C10H12Cl2O2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,2-dichloro-1-(5-methoxy-2-methylphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O2/c1-6-3-4-7(14-2)5-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
InChI Key |
KESNTCYYHWIBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C(C(Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol typically involves the chlorination of 1-(5-methoxy-2-methylphenyl)ethanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the dichloro functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The dichloro groups can be reduced to yield the corresponding dihydroxy compound.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanone.
Reduction: 2,2-Dihydroxy-1-(5-methoxy-2-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol with analogs from the evidence:
Key Observations :
- Substituent Effects : The methoxy group in the target compound enhances solubility in polar organic solvents compared to halogen-only analogs (e.g., 2-chlorophenyl derivative) .
- Hazards: Chlorinated ethanol derivatives commonly exhibit skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Biological Activity
2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol is a halogenated organic compound that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of dichloro and methoxy groups, suggests various pharmacological applications. This article explores its biological activity, including enzyme inhibition, receptor interaction, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 233.11 g/mol. The presence of chlorine and methoxy groups enhances the compound's lipophilicity and may influence its interaction with biological targets.
Enzyme Inhibition
Research has indicated that this compound exhibits inhibitory effects on specific enzymes. For example:
- Cyclooxygenase (COX) Inhibition : Studies have shown that compounds with similar structures can inhibit COX enzymes, which are crucial in inflammatory processes. The dichloro substitution may enhance binding affinity to the active site of these enzymes.
Receptor Interaction
The compound may interact with various receptors, influencing physiological responses:
- Serotonin Receptors : Preliminary studies suggest potential modulation of serotonin receptor activity, which could have implications for mood disorders and anxiety treatments.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxicity Assay
In a cytotoxicity assay using human cancer cell lines, this compound demonstrated significant antiproliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
These findings suggest that the compound may have potential as an anticancer agent.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, its structural features suggest possible interactions with cellular signaling pathways and modulation of gene expression related to inflammation and cancer progression.
Q & A
Basic: What synthetic strategies are recommended for preparing 2,2-dichloro-1-(5-methoxy-2-methylphenyl)ethanol?
Answer:
The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. A common approach involves:
Chlorination : Reacting 1-(5-methoxy-2-methylphenyl)ethanone with a chlorinating agent (e.g., PCl₅ or SOCl₂) to form 2,2-dichloro-1-(5-methoxy-2-methylphenyl)ethanone .
Reduction : Reducing the dichloro-ketone intermediate using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol to yield the target ethanol derivative.
Key Considerations :
- Control reaction temperature (0–5°C) during chlorination to avoid over-halogenation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Advanced: How can solvent effects be systematically optimized for the nucleophilic substitution step?
Answer:
Solvent polarity and proticity significantly influence reaction kinetics. A Design of Experiments (DOE) approach is recommended:
- Variables : Test solvents like DCM (low polarity), THF (moderate polarity), and DMF (high polarity).
- Response Metrics : Monitor reaction yield (HPLC) and byproduct formation (GC-MS).
Example Data :
| Solvent | Dielectric Constant | Yield (%) | Byproduct (%) |
|---|---|---|---|
| DCM | 8.93 | 62 | 12 |
| THF | 7.52 | 78 | 8 |
| DMF | 36.7 | 45 | 22 |
| THF balances polarity and steric effects, maximizing yield while minimizing dichloro-byproducts . |
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify the methoxy (-OCH₃, δ ~3.8 ppm), methylphenyl (δ ~2.3 ppm), and ethanol -OH (δ ~1.5 ppm, broad) groups. Compare with PubChem data for analogous structures .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 264 (M⁺) and fragment ions at m/z 229 (M⁺-Cl) .
Advanced: How can discrepancies in NMR chemical shifts be resolved?
Answer:
Conflicting NMR data often arise from solvent effects or dynamic processes. Mitigation strategies:
Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental values.
Variable Temperature NMR : Probe conformational equilibria (e.g., -OH rotation) by acquiring spectra at 25°C and -40°C.
COSY/HSQC : Resolve overlapping signals via 2D correlation spectroscopy .
Basic: What purification methods are effective for isolating the target compound?
Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4).
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal formation.
Purity Check : HPLC with a C18 column (acetonitrile/water, 70:30); target retention time ~12.3 min .
Advanced: How does the electronic nature of the 5-methoxy group influence reactivity?
Answer:
The methoxy group is electron-donating (+M effect), which:
- Activates the Aromatic Ring : Enhances electrophilic substitution at the ortho/para positions.
- Stabilizes Transition States : Lowers activation energy in nucleophilic reactions (e.g., SN2).
Computational Evidence : - HOMO-LUMO gaps (calculated via Gaussian) decrease by 0.8 eV compared to non-substituted analogs, increasing electrophilicity at the dichloro-carbon .
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods due to potential HCl gas release during synthesis.
- Storage : Keep in amber glass under N₂ at 4°C to prevent degradation. Refer to PubChem safety data for chlorinated ethanol analogs .
Advanced: How can in silico models predict the compound’s biological activity?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 (PDB ID: 1OG5).
- ADMET Prediction : Tools like SwissADME assess logP (2.1), bioavailability (0.55), and CYP2D6 inhibition risk.
Key Finding : The compound shows moderate binding affinity (-7.2 kcal/mol) to fungal lanosterol 14α-demethylase, suggesting potential antifungal properties .
Basic: What are common analytical challenges in quantifying this compound?
Answer:
- Hydroxyl Group Instability : Derivatize with acetic anhydride to stabilize -OH before GC-MS analysis.
- Chlorine Isotope Clusters : Use high-resolution MS to distinguish ³⁵Cl/³⁷Cl patterns from background noise .
Advanced: How to address contradictory results in reaction kinetics studies?
Answer:
Contradictions may stem from hidden variables (e.g., trace moisture). Apply:
Sensitivity Analysis : Identify rate-limiting steps using Eyring plots.
Isotopic Labeling : Use D₂O to probe proton-transfer mechanisms.
In Situ Monitoring : Employ ReactIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
